

# Spectral data for D(-)-Pantolactone (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **D(-)-Pantolactone**

Cat. No.: **B8643307**

[Get Quote](#)

## An In-depth Technical Guide to the Spectral Data of **D(-)-Pantolactone**

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **D(-)-Pantolactone**. It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental methodologies for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **D(-)-Pantolactone**.

## $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **D(-)-Pantolactone** exhibits characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Assignment          | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent               |
|---------------------|--------------------------|--------------|----------------------------|-----------------------|
| H-3                 | 4.169                    | d            | -4.4                       | CDCl <sub>3</sub> [1] |
| H-5a                | 4.003                    | d            | -                          | CDCl <sub>3</sub> [1] |
| H-5b                | 3.98                     | d            | -                          | CDCl <sub>3</sub> [1] |
| OH                  | 3.622                    | s            | -                          | CDCl <sub>3</sub> [1] |
| CH <sub>3</sub> -4a | 1.230                    | s            | -                          | CDCl <sub>3</sub> [1] |
| CH <sub>3</sub> -4b | 1.084                    | s            | -                          | CDCl <sub>3</sub> [1] |
| H-3                 | 4.37                     | -            | -                          | D <sub>2</sub> O[2]   |
| H-5                 | 4.15 - 4.08              | m            | -                          | D <sub>2</sub> O[2]   |
| CH <sub>3</sub>     | 1.18                     | s            | -                          | D <sub>2</sub> O[2]   |
| CH <sub>3</sub>     | 1.01                     | s            | -                          | D <sub>2</sub> O[2]   |

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Assignment                            | Chemical Shift (δ) [ppm] | Solvent             |
|---------------------------------------|--------------------------|---------------------|
| C=O (C1)                              | 182.61                   | D <sub>2</sub> O[2] |
| C-O (C5)                              | 79.67                    | D <sub>2</sub> O[2] |
| C-OH (C3)                             | 78.25                    | D <sub>2</sub> O[2] |
| C(CH <sub>3</sub> ) <sub>2</sub> (C4) | 43.31                    | D <sub>2</sub> O[2] |
| CH <sub>3</sub>                       | 24.12                    | D <sub>2</sub> O[2] |
| CH <sub>3</sub>                       | 20.87                    | D <sub>2</sub> O[2] |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Functional Group         | **Characteristic Absorption Band (cm <sup>-1</sup> ) ** | Intensity           |
|--------------------------|---------------------------------------------------------|---------------------|
| O-H (Alcohol)            | 3550 - 3200                                             | Strong, Broad[3]    |
| C-H (Alkane)             | 2950 - 2850                                             | Medium to Strong[3] |
| C=O ( $\gamma$ -Lactone) | ~1770                                                   | Strong[3]           |
| C-O (Ester)              | 1300 - 1000                                             | Strong[4][5]        |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **D(-)-Pantolactone** is 130.14 g/mol .[2] The mass spectrum shows the molecular ion peak and various fragment ions.

### Electron Ionization (EI) Mass Spectrometry

| m/z | Relative Intensity (%) | Possible Fragment                                                                                                      |
|-----|------------------------|------------------------------------------------------------------------------------------------------------------------|
| 130 | Low                    | [M] <sup>+</sup> (Molecular Ion)[1]                                                                                    |
| 71  | 100.0                  | [M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> or [C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> [1] |
| 57  | 19.6                   | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> [1]                                                                      |
| 43  | 30.9                   | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup> [1]                    |
| 41  | 24.6                   | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> [1]                                                                      |

## Experimental Protocols

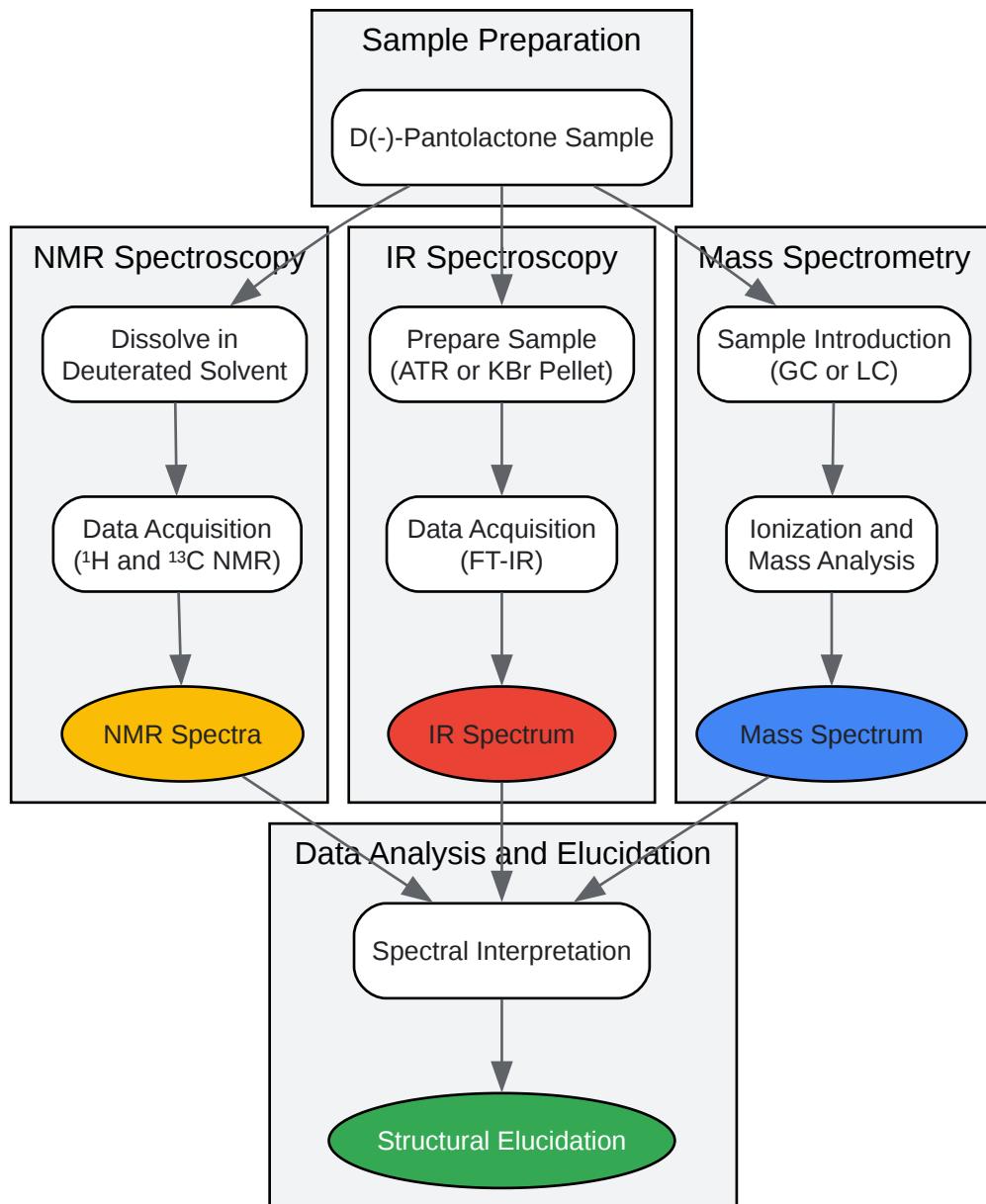
The following are generalized experimental protocols for the spectroscopic techniques discussed.

## NMR Spectroscopy

A sample of **D(-)-Pantolactone** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in an NMR tube.<sup>[1]</sup> The spectrum is recorded on an NMR spectrometer, for instance, a Bruker instrument, operating at a frequency of 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ .<sup>[6]</sup> Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS). Data acquisition and processing are performed using appropriate software.

## Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.<sup>[2][7]</sup> In the ATR method, a small amount of the sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.<sup>[2]</sup>


## Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.<sup>[8]</sup> Electron ionization (EI) at 70 eV is a common method for generating ions.<sup>[1]</sup> For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent and separated by HPLC before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for LC-MS.<sup>[9][10]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **D(-)-Pantolactone**.

## Spectral Analysis Workflow for D(-)-Pantolactone

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **D(-)-Pantolactone**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. D-(-)-PANTOLACTONE(599-04-2) 1H NMR spectrum [chemicalbook.com]
- 2. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rsc.org [rsc.org]
- 7. lambdasci.com [lambdasci.com]
- 8. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral data for D(-)-Pantolactone (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8643307#spectral-data-for-d-pantolactone-nmr-ir-mass-spec>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)